molecular formula C15H23NO3 B12931701 tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate

tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate

Katalognummer: B12931701
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: PXGDSDBBBJTNAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate is a complex organic compound with the molecular formula C14H22O3N2. This compound is notable for its unique spirocyclic structure, which includes both a bicyclo[3.2.1]octane and a cyclobutane ring system. The presence of the tert-butyl ester group and the azaspiro moiety makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[321]octane-3,1’-cyclobutane]-8-carboxylate typically involves multiple steps, starting from simpler organic molecules One common approach involves the formation of the bicyclo[32Reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-Butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-8-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler or less rigid compounds .

Eigenschaften

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

tert-butyl 3'-oxospiro[8-azabicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-4-5-11(16)7-15(6-10)8-12(17)9-15/h10-11H,4-9H2,1-3H3

InChI-Schlüssel

PXGDSDBBBJTNAE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.